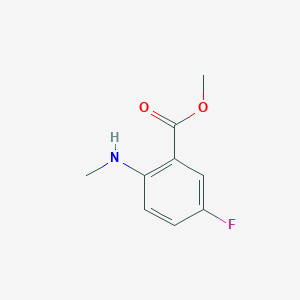

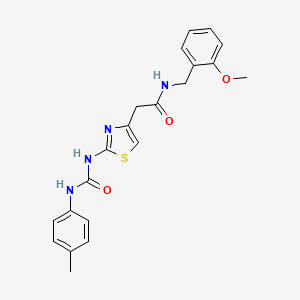

![molecular formula C12H8ClFN4 B2533722 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1269705-39-6](/img/structure/B2533722.png)

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidines . Pyrazolo[3,4-D]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidines involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyrazolo[3,4-D]pyrimidines can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions with anilines and aryl ketones . They can also undergo Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with amidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” can be determined using various techniques. For instance, its melting point can be determined using thermal analysis . Its solubility, stability, and reactivity can be predicted based on its chemical structure and functional groups.Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for herbicidal activity. For instance, Luo et al. (2017) studied various derivatives, demonstrating good inhibition activities against the roots of certain plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Anticancer Properties

Research by Hammam et al. (2005) indicates that fluoro-substituted pyrazolo[3,4-d]pyrimidines, including similar compounds, exhibit anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Anti-Inflammatory and Analgesic Properties

Farag et al. (2012) synthesized quinazolinone derivatives with structures similar to pyrazolo[3,4-d]pyrimidine, evaluating them for potential anti-inflammatory and analgesic activity (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Fluorescent Probes

Castillo et al. (2018) developed a method for synthesizing pyrazolo[1,5-a]pyrimidines, which are closely related to pyrazolo[3,4-d]pyrimidines, as intermediates for creating functional fluorophores. These compounds could potentially be used as fluorescent probes in biological or environmental studies (Castillo, Tigreros, & Portilla, 2018).

Antibacterial Properties

Beyzaei et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties against various pathogenic bacteria, including gram-positive and gram-negative strains. They found these compounds effective against specific bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).

Zukünftige Richtungen

The future directions for the research on “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” could involve further investigations into its biological activities, particularly its potential as a CDK2 inhibitor for cancer treatment . Additionally, more studies could be conducted to explore its synthesis, chemical reactions, and structure-activity relationships .

Eigenschaften

IUPAC Name |

4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUCGANHFKLVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

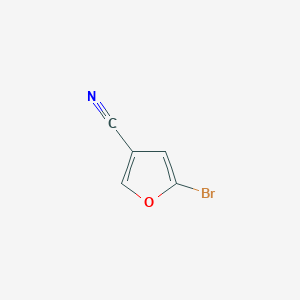

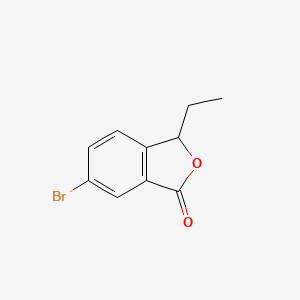

![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)

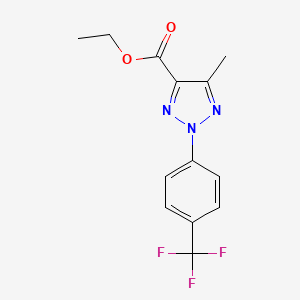

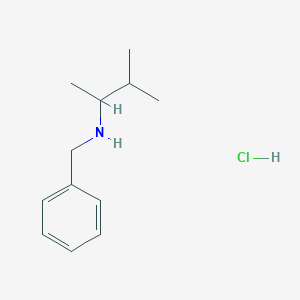

![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)

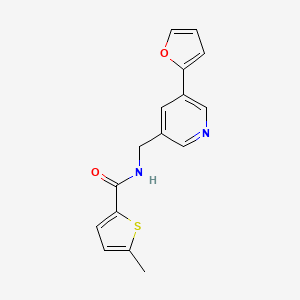

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)